molecular formula C27H40Cl2N2O5 B2918142 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride CAS No. 1216579-27-9

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride

Cat. No.: B2918142
CAS No.: 1216579-27-9
M. Wt: 543.53
InChI Key: ALXOPAMTFZRGLS-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C27H40Cl2N2O5 and its molecular weight is 543.53. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structure, it’s likely that the compound interacts with its targets by binding to specific sites, leading to changes in the targets’ function .

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it’s likely that the compound influences multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized by the body .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(4-tert-butylphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O5.2ClH/c1-27(2,3)22-5-7-24(8-6-22)32-15-14-31-19-23(30)18-29-12-10-28(11-13-29)17-21-4-9-25-26(16-21)34-20-33-25;;/h4-9,16,23,30H,10-15,17-20H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXOPAMTFZRGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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